molecular formula C19H12F3NO4 B2869378 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 900014-89-3

9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2869378
CAS No.: 900014-89-3
M. Wt: 375.303
InChI Key: UYZMBIGJDZZRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one (CAS: 882747-23-1) features a fused tetracyclic scaffold comprising a quinolinone core, a dioxolane ring, and a furan moiety. Its distinguishing structural feature is the 2-(trifluoromethyl)phenyl substituent at position 9, which introduces strong electron-withdrawing properties. This compound has a molecular formula of C₁₉H₁₁F₄NO₄, a molecular weight of 393.3 g/mol, and a purity ≥95% .

Properties

IUPAC Name

8-[2-(trifluoromethyl)phenyl]-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO4/c20-19(21,22)11-4-2-1-3-9(11)16-10-5-14-15(27-8-26-14)6-12(10)23-13-7-25-18(24)17(13)16/h1-6,16,23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMBIGJDZZRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5C(F)(F)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a Friedel-Crafts acylation reaction where a trifluoromethylbenzene derivative is acylated.

    Cyclization: The intermediate undergoes cyclization to form the core quinoline structure. This step may involve the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.

    Formation of the Dioxolo and Furo Rings: The final steps involve the formation of the dioxolo and furo rings through intramolecular cyclization reactions, often facilitated by strong bases or acids under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the quinoline nitrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group. Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: AlCl3, BF3

    Solvents: Dichloromethane (DCM), ethanol (EtOH), acetonitrile (MeCN)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its stability and electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of

Biological Activity

The compound 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one (CAS No. 882747-23-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The compound features a complex structure characterized by a quinoline core fused with a dioxole and furo moiety. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Chemical Formula

  • Molecular Formula : C19H11F4NO4
  • Molecular Weight : 393.29 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have shown activity against various human cancer cell lines.

Case Study: Anticancer Efficacy

In a comparative study, compounds structurally related to This compound were tested against multiple cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate). The results indicated that certain derivatives exhibited IC50 values lower than the standard chemotherapeutic agent Doxorubicin, suggesting promising anticancer potential .

CompoundCell LineIC50 (μM)Reference
Compound AA54922.4
Compound BHCT11644.4
DoxorubicinA54952.1

Antimicrobial Activity

The trifluoromethyl group in the compound is known to enhance the antimicrobial properties of related compounds. In vitro studies have reported significant antibacterial activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) indicating potent efficacy .

Case Study: Antimicrobial Testing

A series of derivatives were evaluated for their antibacterial activity:

CompoundBacteriaMIC (µg/mL)Reference
Compound CE. coli4.88
Compound DC. albicans5.00

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Disruption of cellular signaling : The presence of the trifluoromethyl group enhances interaction with cellular targets, potentially disrupting critical signaling pathways.

Comparison with Similar Compounds

Structural Variations

The primary differences among analogs lie in the substituents on the phenyl ring at position 9 and modifications to the fused heterocyclic system. Key examples include:

Compound Name Substituent on Phenyl Ring Core Structure Modifications CAS RN Reference ID
9-[2-(Trifluoromethyl)phenyl]-... (Target) 2-CF₃ None 882747-23-1
9-(2-Bromophenyl)-... 2-Br None 866138-52-5
9-(3-Bromophenyl)-... 3-Br None 867068-21-1
9-(3-Fluorophenyl)-5-(2-hydroxyethyl)-... 3-F Hydroxyethyl group at position 5 N/A
9-(4,5-Dimethoxy-2-nitrophenyl)-... (4bi) 4,5-OCH₃, 2-NO₂ Nitro and methoxy groups N/A
9-(2,4-Dichlorophenyl)-6,7-dimethoxy-... 2,4-Cl Dimethoxy groups on quinolinone 900014-92-8

Physicochemical Properties

  • Molecular Weight : The target compound (393.3 g/mol) is lighter than brominated analogs (e.g., 2-bromophenyl analog: ~421 g/mol estimated) due to bromine’s higher atomic weight .
  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, CF₃) exhibit higher melting points (e.g., 4bi: 243–244°C; 4bn: 225–227°C) compared to methoxy-substituted derivatives (4cb: 228–230°C) . The trifluoromethyl group likely enhances intermolecular interactions, though the target compound’s exact melting point is unreported.
  • Solubility : Methoxy and hydroxyethyl groups (e.g., compound in ) may improve aqueous solubility, whereas halogenated or trifluoromethylated derivatives are more lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.